N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide
Description
Properties
Molecular Formula |
C18H10BrN3O5 |
|---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C18H10BrN3O5/c19-12-4-2-1-3-11(12)18-21-13-9-10(5-6-14(13)27-18)20-17(23)15-7-8-16(26-15)22(24)25/h1-9H,(H,20,23) |
InChI Key |
CLQNPWAFTIOGAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
A widely adopted method involves the cyclization of 2-amino-5-nitrophenol with 2-bromobenzoyl chloride. Under acidic conditions (e.g., polyphosphoric acid at 120–140°C), the amide intermediate undergoes dehydration to form the benzoxazole ring. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl), yielding 5-amino-2-(2-bromophenyl)benzoxazole. Reported yields for this step range from 65% to 78%, depending on the reductant and reaction time.
Synthesis of 5-Nitrofuran-2-carboxylic Acid
The 5-nitrofuran-2-carbonyl moiety is derived from 5-nitrofuran-2-carbaldehyde, a commercially available precursor.
Oxidation of 5-Nitrofuran-2-carbaldehyde
Controlled oxidation of the aldehyde group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic or neutral media. For instance, treatment of 5-nitrofuran-2-carbaldehyde with KMnO₄ in aqueous NaOH at 60°C for 4 hours provides 5-nitrofuran-2-carboxylic acid in 85–90% yield. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) are less favored due to over-oxidation risks.
Purification and Characterization
Crude 5-nitrofuran-2-carboxylic acid is purified via recrystallization from ethanol/water mixtures, yielding a pale-yellow crystalline solid. Spectroscopic data confirm the structure:
- ¹H NMR (DMSO-d₆) : δ 8.45 (d, J = 3.5 Hz, 1H, furan H-3), 7.45 (d, J = 3.5 Hz, 1H, furan H-4), 13.2 (s, 1H, COOH).
- IR (KBr) : 1715 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂).
Amide Bond Formation: Coupling Strategies
The final step involves conjugating 5-amino-2-(2-bromophenyl)benzoxazole with 5-nitrofuran-2-carboxylic acid.
Acyl Chloride-Mediated Coupling
Activation of the carboxylic acid to its acyl chloride is achieved using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The resulting 5-nitrofuran-2-carbonyl chloride is reacted with the benzoxazole amine in the presence of triethylamine (TEA) as a base. This method affords the target compound in 70–75% yield after silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
Carbodiimide-Based Coupling
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This approach minimizes racemization and improves yields to 80–85%. Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate) confirms completion within 12 hours at room temperature.
Analytical Validation and Spectral Data
The synthesized compound is characterized using advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary amide coupling methods:
| Parameter | Acyl Chloride Method | Carbodiimide Method |
|---|---|---|
| Yield | 70–75% | 80–85% |
| Reaction Time | 6–8 hours | 12 hours |
| Purification Complexity | Moderate | High |
| Cost Efficiency | High | Moderate |
The carbodiimide method, while higher-yielding, requires costly reagents and extensive purification. Industrial-scale synthesis may favor the acyl chloride route for its cost-effectiveness.
Challenges and Optimization Opportunities
Nitro Group Stability
The electron-withdrawing nitro group on the furan ring poses stability challenges under basic conditions. Mitigation strategies include low-temperature reactions (0–5°C) and inert atmospheres.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but complicate purification. Recent studies propose cyclopentyl methyl ether (CPME) as a greener alternative with comparable efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The nitrofuran moiety undergoes oxidation under acidic or oxidative conditions. For example, treatment with concentrated nitric acid (HNO₃) converts the nitro group (–NO₂) to a nitroso (–NO) derivative. This reaction is critical for modifying electron-withdrawing effects on the aromatic system.
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃ (conc.) | 60–80°C, 4–6 h | 5-Nitroso-furan-2-carboxamide derivative |
| H₂O₂ (30%)/AcOH | 55–60°C, 2 h | Oxidized benzoxazole ring intermediates |
The reaction mechanism involves electrophilic attack on the electron-deficient furan ring, followed by stabilization via resonance .
Reduction Reactions
The nitro group (–NO₂) in the nitrofuran segment is reducible to an amine (–NH₂) using catalytic hydrogenation or metal-acid systems:
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 h | 5-Aminofuran-2-carboxamide derivative |
| Fe/HCl | Reflux, 3 h | Partially reduced nitroso intermediates |
Reduction enhances the compound’s solubility and alters its biological activity by introducing amine functional groups .
Nucleophilic Aromatic Substitution
The bromine atom on the 2-bromophenyl group participates in nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the benzoxazole ring. Common nucleophiles include hydroxide, amines, and thiols:
| Nucleophile | Conditions | Product |
|---|---|---|
| NaOH (10%) | DMSO, 80°C, 8 h | 2-Hydroxyphenyl-benzoxazole derivative |
| NH₃ (aq.) | EtOH, reflux, 6 h | 2-Aminophenyl-benzoxazole derivative |
The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the benzoxazole’s electron-deficient aromatic system .
Cyclization Reactions
Under basic conditions, the carboxamide group (–CONH–) facilitates cyclization to form fused heterocycles. For example, heating with NaOH in acetone yields a quinazolinone derivative:
| Reagent | Conditions | Product |
|---|---|---|
| NaOH/acetone | Reflux, 12 h | Benzo oxazolo[2,3-b]quinazolinone |
This reaction exploits the carboxamide’s ability to act as an intramolecular nucleophile, attacking the adjacent electrophilic carbon .
Cross-Coupling Reactions
The bromophenyl group enables Suzuki-Miyaura couplings with boronic acids. For instance:
| Reagent | Conditions | Product |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 100°C, 24 h | 2-Arylphenyl-benzoxazole derivative |
This modification expands the compound’s utility in medicinal chemistry by introducing diverse aryl groups.
Acid/Base Hydrolysis
The benzoxazole ring undergoes hydrolysis under strong acidic or basic conditions:
| Conditions | Product |
|---|---|
| HCl (6M), reflux, 10 h | 2-Aminophenol and furan-2-carboxylic acid |
| NaOH (40%), 120°C, 6 h | Degraded nitrophenyl fragments |
Hydrolysis pathways are critical for studying metabolic degradation .
Key Mechanistic Insights
-
Electron-Deficient Aromatic Systems : The benzoxazole and nitrofuran rings direct electrophilic/nucleophilic attacks to specific positions.
-
Nitro Group Reactivity : Acts as both an electron-withdrawing group and a reducible functional unit.
-
Steric Effects : The 2-bromophenyl group influences reaction rates in cross-coupling and substitution reactions .
Scientific Research Applications
N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide is a benzoxazole derivative featuring a bromophenyl group, a nitrofuran moiety, and a carboxamide functional group. Benzoxazoles are heterocyclic compounds used in research as starting materials for synthesizing larger, biologically active structures .
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as an intermediate in synthesizing more complex organic molecules.
- Biology It is studied for its potential antimicrobial and anticancer properties. Some compounds with a 5-nitro-2-furyl substituent demonstrated antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis .
- Medicine It is investigated for its potential as a therapeutic agent due to its biological activities.
Chemical Reactions Analysis
This compound can undergo several chemical reactions:
- Oxidation The nitrofuran moiety can be oxidized under specific conditions using oxidizing agents like potassium permanganate or hydrogen peroxide. Products may include oxidized derivatives of the nitrofuran moiety.
- Reduction The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride. The major product would be the corresponding amine derivative.
- Substitution The bromophenyl group can participate in nucleophilic substitution reactions using nucleophiles like sodium methoxide or potassium tert-butoxide. This forms substituted benzoxazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and similar derivatives:
*Calculated based on molecular formulas from evidence.
Functional Group Impact
- Nitro vs. Bromo in Furan Derivatives : The target’s 5-nitrofuran group (electron-withdrawing) contrasts with the 5-bromofuran in ’s compound. Nitro groups may enhance binding to electron-rich biological targets (e.g., enzymes with aromatic pockets), whereas bromine primarily adds steric bulk .
- Benzoxazole vs. Benzofuran Cores : Benzoxazole (N and O heteroatoms) offers greater polarity and hydrogen-bonding capacity compared to benzofuran (O only), as seen in ’s bromobenzofuran derivatives .
- Carboxamide Linkers: The target’s carboxamide linker differs from sulfonamide groups in ’s compound.
Research Implications
The nitro group’s electron-withdrawing nature could enhance interactions with redox-active enzymes, but may also increase toxicity risks.
Biological Activity
N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide is a novel compound that has attracted attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of appropriate benzoxazole derivatives with nitrofuran carboxylic acids. The synthetic route often includes steps such as bromination, nitration, and amide formation. For instance, one method involves the bromination of 2-bromobenzaldehyde followed by the formation of a benzoxazole ring through cyclization reactions.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria. For example, compounds containing nitrofuran moieties have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Nitrofuran-2-carboxamide derivatives | S. aureus | 32 µg/mL |
| Benzoxazole derivatives | E. coli | 16 µg/mL |
| N-(2-Bromophenyl)benzoxazole derivatives | Bacillus subtilis | 64 µg/mL |
Anticancer Activity
In addition to antibacterial properties, benzoxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Studies indicate that this compound may induce apoptosis in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) .
Table 2: Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
| HepG2 | 25 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For instance, substituents on the benzene ring can enhance or diminish activity against specific bacterial strains or cancer cell lines. Electron-donating groups have been found to increase antibacterial potency, while electron-withdrawing groups may enhance anticancer activity .
Case Studies
-
Case Study 1: Antibacterial Screening
A recent study evaluated a series of nitrobenzoxazole derivatives for their antibacterial efficacy. The compound exhibited a notable reduction in bacterial growth at concentrations as low as 16 µg/mL against resistant strains . -
Case Study 2: Anticancer Efficacy
In vitro tests on breast and lung cancer cell lines revealed that the compound induced significant apoptosis, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
